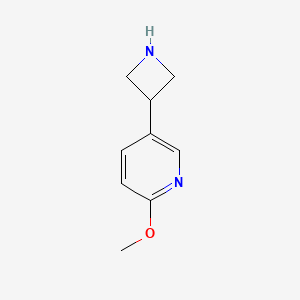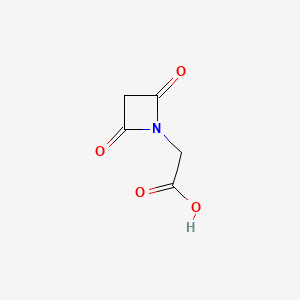
2-(2,4-Dioxoazetidin-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dioxoazetidin-1-yl)acetic acid is a heterocyclic compound that features a four-membered azetidinone ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The azetidinone ring is a key structural motif in many biologically active molecules, making this compound a valuable compound for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxoazetidin-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the [2+2] cycloaddition of ketenes to Schiff bases, which forms the azetidinone ring . Another approach involves the use of optically active natural sources, such as L-threonine, to produce chiral azetidinone derivatives . These methods often require specific reaction conditions, such as the use of tert-butyldimethylsilyl chloride in dimethylformamide (DMF) at 35°C for 10 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and cost-efficiency. These methods often avoid tedious separation steps and use economical starting materials . The overall yield can be significantly improved by refining the reaction conditions and using advanced industrial techniques.
化学反应分析
Types of Reactions
2-(2,4-Dioxoazetidin-1-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
2-(2,4-Dioxoazetidin-1-yl)acetic acid has a wide range of scientific research applications:
作用机制
The mechanism by which 2-(2,4-Dioxoazetidin-1-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may inhibit bacterial enzymes, leading to the disruption of essential cellular processes . The azetidinone ring is known to interact with proteins and enzymes, making it a valuable scaffold for drug design .
相似化合物的比较
Similar Compounds
2-(2,4-Dioxoimidazolidin-1-yl)acetic acid: This compound shares a similar structure but features an imidazolidinone ring instead of an azetidinone ring.
2-(6-(2,4-Dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid: This compound contains a benzodioxole ring and is used as a COX inhibitor.
Uniqueness
2-(2,4-Dioxoazetidin-1-yl)acetic acid is unique due to its four-membered azetidinone ring, which imparts distinct chemical and biological properties. This structural feature makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .
属性
分子式 |
C5H5NO4 |
|---|---|
分子量 |
143.10 g/mol |
IUPAC 名称 |
2-(2,4-dioxoazetidin-1-yl)acetic acid |
InChI |
InChI=1S/C5H5NO4/c7-3-1-4(8)6(3)2-5(9)10/h1-2H2,(H,9,10) |
InChI 键 |
LIPRQGQFNYDCGQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C1=O)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13324363.png)
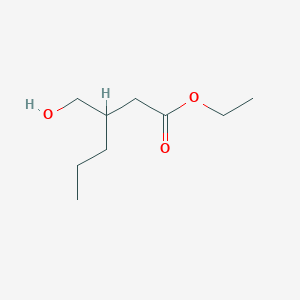
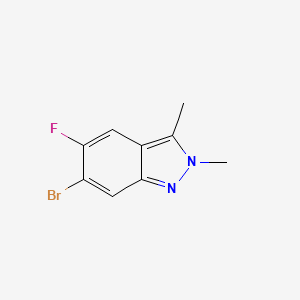

![7-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13324392.png)
![1-[(1-Ethyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13324400.png)
![(2S)-2-tert-butoxy-2-[4-(4,4-dimethylcyclohexen-1-yl)-2-methyl-5-(4-pyridyl)-3-thienyl]acetic acid](/img/structure/B13324403.png)
![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}cyclohexanamine](/img/structure/B13324411.png)
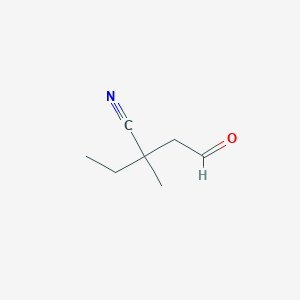
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B13324421.png)
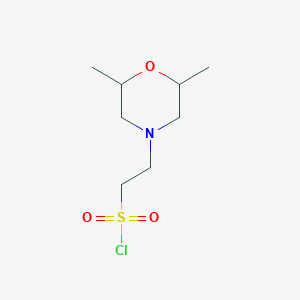
![5-Methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13324430.png)
